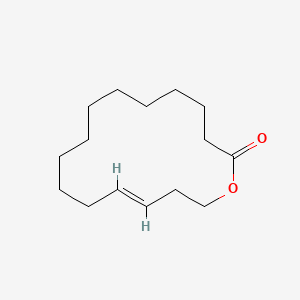![molecular formula C17H16ClN3O2 B12686194 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide CAS No. 81705-13-7](/img/structure/B12686194.png)
2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted tolyl group, an azo linkage, and a phenylbutyramide moiety. It is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide typically involves the azo coupling reaction between 4-chloro-o-toluidine and a suitable diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. This intermediate then reacts with the phenylbutyramide derivative to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution can introduce various functional groups into the molecule.
科学的研究の応用
2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide involves its interaction with specific molecular targets and pathways. The azo linkage and chloro-substituted tolyl group play crucial roles in its biological activity. The compound can interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-o-toluidine: A precursor in the synthesis of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide, known for its use in the production of azo dyes.
2-Amino-5-chlorotoluene: Another related compound with similar chemical properties and applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
81705-13-7 |
|---|---|
分子式 |
C17H16ClN3O2 |
分子量 |
329.8 g/mol |
IUPAC名 |
2-[(4-chloro-2-methylphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-10-13(18)8-9-15(11)20-21-16(12(2)22)17(23)19-14-6-4-3-5-7-14/h3-10,16H,1-2H3,(H,19,23) |
InChIキー |
XLSCUTKKIMDIKT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
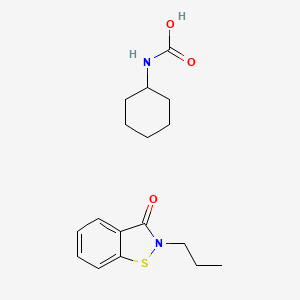
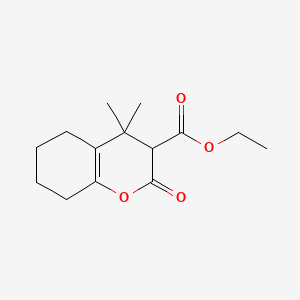
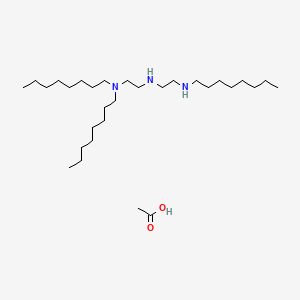

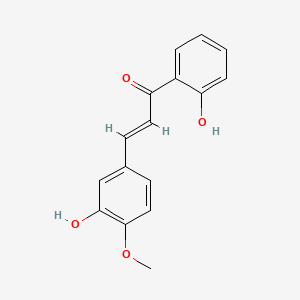
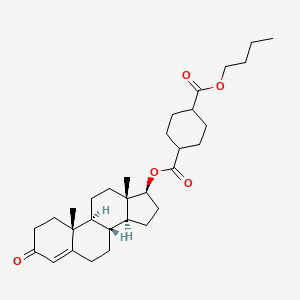




![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)

